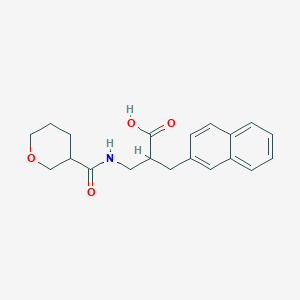![molecular formula C15H17NO6 B6662700 2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid](/img/structure/B6662700.png)
2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid is a complex organic compound that features a benzodioxole moiety, a morpholine ring, and an acetic acid group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid typically involves multiple steps, starting with the preparation of the benzodioxole moiety. This can be achieved through the cyclization of catechol with formaldehyde. The next step involves the acetylation of the benzodioxole derivative, followed by the introduction of the morpholine ring through a nucleophilic substitution reaction. The final step is the addition of the acetic acid group, which can be achieved through a carboxylation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization and acetylation steps, as well as the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid can undergo a variety of chemical reactions, including:
Oxidation: The benzodioxole moiety can be oxidized to form quinone derivatives.
Reduction: The carbonyl group in the acetyl moiety can be reduced to form alcohol derivatives.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and thiols, and reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.
Medicine: Explored for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.
Industry: Used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid involves its interaction with specific molecular targets in the body. The benzodioxole moiety can interact with enzymes and receptors, modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, allowing it to effectively reach its targets. The acetic acid group can participate in hydrogen bonding, further stabilizing the compound’s interactions with its targets.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole derivatives: These compounds share the benzodioxole moiety and have similar chemical properties.
Morpholine derivatives: These compounds share the morpholine ring and have similar solubility and bioavailability characteristics.
Acetic acid derivatives: These compounds share the acetic acid group and have similar reactivity in chemical reactions.
Uniqueness
2-[4-[2-(1,3-Benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid is unique due to the combination of its three distinct moieties, which confer a unique set of chemical and biological properties
Properties
IUPAC Name |
2-[4-[2-(1,3-benzodioxol-5-yl)acetyl]morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO6/c17-14(16-3-4-20-11(8-16)7-15(18)19)6-10-1-2-12-13(5-10)22-9-21-12/h1-2,5,11H,3-4,6-9H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARIIJDIIVTLPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1C(=O)CC2=CC3=C(C=C2)OCO3)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Benzyl-3-[[2-(3-nitropyrazol-1-yl)acetyl]amino]propanoic acid](/img/structure/B6662620.png)
![1-[2-[(4-Bromothiophene-2-carbonyl)-methylamino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662625.png)
![1-[2-[Bicyclo[4.2.0]octa-1,3,5-triene-7-carbonyl(methyl)amino]acetyl]piperidine-4-carboxylic acid](/img/structure/B6662628.png)
![3-[[3-(4-Methoxyphenyl)adamantane-1-carbonyl]amino]-2-methylpropanoic acid](/img/structure/B6662635.png)
![2-Methyl-3-[(1-pyrazin-2-ylpiperidine-4-carbonyl)amino]propanoic acid](/img/structure/B6662663.png)
![4-[2-(4-Phenyltriazol-1-yl)acetyl]morpholine-2-carboxylic acid](/img/structure/B6662667.png)
![4-[4-(Triazol-1-yl)benzoyl]morpholine-2-carboxylic acid](/img/structure/B6662673.png)

![4-[3-(3-Fluorophenyl)-3-hydroxypropanoyl]morpholine-2-carboxylic acid](/img/structure/B6662678.png)
![2-[[(1-Benzylpyrrolidine-2-carbonyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B6662679.png)
![1-[3-[(5-Methyl-1,3-oxazole-4-carbonyl)amino]benzoyl]piperidine-2-carboxylic acid](/img/structure/B6662686.png)
![5-[[[1-(4-Methylphenyl)-4,5,6,7-tetrahydroindazole-3-carbonyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662693.png)
![5-[[[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]amino]methyl]furan-2-carboxylic acid](/img/structure/B6662695.png)
![2-[3-[[[2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)acetyl]amino]methyl]phenoxy]acetic acid](/img/structure/B6662711.png)
